H-DL-Pro-bAla-Unk.TFA
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Overview
Description
The compound “H-DL-Pro-bAla-Unk.TFA” is a synthetic peptide derivative. It is composed of a combination of amino acids, including proline and beta-alanine, and is often used in various biochemical and pharmaceutical research applications. The presence of trifluoroacetate (TFA) as a counterion is common in peptide synthesis and purification processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Pro-bAla-Unk.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In industrial settings, the production of “this compound” follows similar SPPS protocols but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and reproducibility. The purification of the peptide involves high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
“H-DL-Pro-bAla-Unk.TFA” can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine.
Reduction: Reduction reactions can be carried out using agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Substitution reactions can occur at specific amino acid residues using reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution.
Reduction: Dithiothreitol in phosphate-buffered saline.
Substitution: EDC in the presence of N-hydroxysuccinimide (NHS).
Major Products Formed
The major products formed from these reactions depend on the specific amino acid residues involved. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction of these bonds yields free thiol groups.
Scientific Research Applications
“H-DL-Pro-bAla-Unk.TFA” has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide bond formation and cleavage.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of “H-DL-Pro-bAla-Unk.TFA” involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The pathways involved may include signal transduction cascades or enzymatic catalysis, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
H-DL-Pro-bAla-OH: A similar peptide without the trifluoroacetate counterion.
H-DL-Pro-Gly-OH: A peptide with glycine instead of beta-alanine.
H-DL-Pro-Ala-OH: A peptide with alanine instead of beta-alanine.
Uniqueness
“H-DL-Pro-bAla-Unk.TFA” is unique due to the presence of trifluoroacetate, which can influence its solubility, stability, and biological activity. The specific combination of proline and beta-alanine also imparts distinct structural and functional properties compared to other peptides.
Properties
IUPAC Name |
N-[3-[[3-(imidazol-1-ylmethyl)phenyl]methylamino]-3-oxopropyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2.C2HF3O2/c25-18(6-8-22-19(26)17-5-2-7-21-17)23-12-15-3-1-4-16(11-15)13-24-10-9-20-14-24;3-2(4,5)1(6)7/h1,3-4,9-11,14,17,21H,2,5-8,12-13H2,(H,22,26)(H,23,25);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRBCEWAJKQTBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NCCC(=O)NCC2=CC(=CC=C2)CN3C=CN=C3.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F3N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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